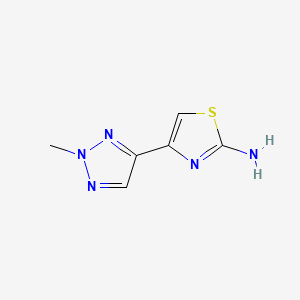
3-(2-Chlorophenyl)-3-methyloxirane-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chlorophenyl)-3-methyloxirane-2-carbonitrile is an organic compound that features a chlorinated phenyl group, an oxirane ring, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 2-chlorobenzaldehyde with a suitable epoxidizing agent to form the oxirane ring. The nitrile group can be introduced through a subsequent reaction with a cyanating agent. Common reagents used in these reactions include hydrogen peroxide for epoxidation and sodium cyanide for cyanation. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as transition metal complexes can be employed to enhance reaction efficiency and selectivity. The use of automated systems for reagent addition and temperature control is also common in industrial settings.
化学反应分析
Types of Reactions
3-(2-Chlorophenyl)-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The nitrile group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is common.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used in polar aprotic solvents.
Major Products
The major products formed from these reactions include diols, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
3-(2-Chlorophenyl)-3-methyloxirane-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(2-Chlorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity can disrupt normal cellular functions, making the compound useful in applications such as antimicrobial or anticancer therapies. The nitrile group can also participate in interactions with enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
- 2-Chlorobenzonitrile
- 2-Chlorophenylacetonitrile
- 3-(2-Chlorophenyl)-2-propenenitrile
Uniqueness
3-(2-Chlorophenyl)-3-methyloxirane-2-carbonitrile is unique due to the presence of both an oxirane ring and a nitrile group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.
属性
分子式 |
C10H8ClNO |
|---|---|
分子量 |
193.63 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H8ClNO/c1-10(9(6-12)13-10)7-4-2-3-5-8(7)11/h2-5,9H,1H3 |
InChI 键 |
MSINREDVMWPZBS-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(O1)C#N)C2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


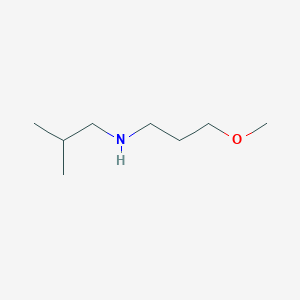

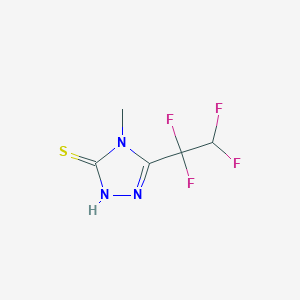

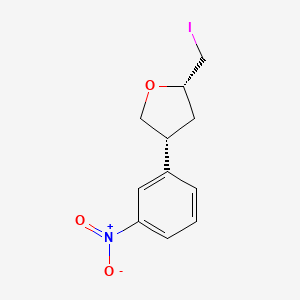
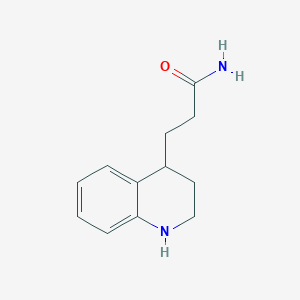
![5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride](/img/structure/B13161125.png)
amine](/img/structure/B13161128.png)
![2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid](/img/structure/B13161154.png)
![4-Ethyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B13161158.png)

